1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Overview
Description
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one typically involves the iodination of a precursor pyridine derivative. . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form different oxidation products.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and other functional groups play a crucial role in its reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-(5-Bromo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
- 1-(5-Chloro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
- 1-(5-Fluoro-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
These compounds share a similar pyridine ring structure but differ in the halogen atom attached. The presence of different halogens can influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(5-iodo-6-methoxy-2-methylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJIIBZJWPHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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